molecular formula C10H15N5O4 B2915179 8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione CAS No. 299419-45-7

8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione

Cat. No.: B2915179
CAS No.: 299419-45-7
M. Wt: 269.261
InChI Key: HAIKAZWMUSBXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its unique structure, which includes a purine core substituted with bis(2-hydroxyethyl)amino and methyl groups. This compound is often utilized in biochemical and pharmaceutical research due to its specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione typically involves the reaction of 3-methylxanthine with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to isolate the compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and purity testing, before being released for use in research and development.

Chemical Reactions Analysis

Types of Reactions

8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The detailed pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-[bis(2-hydroxyethyl)amino]-7H-purine-2,6-dione
  • 3-methyl-7H-purine-2,6-dione
  • 8-amino-3-methyl-7H-purine-2,6-dione

Uniqueness

8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its bis(2-hydroxyethyl)amino substitution enhances its solubility and interaction with biological molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)11-9(12-7)15(2-4-16)3-5-17/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKAZWMUSBXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.